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This guide provides a detailed comparative analysis of Tamnorzatinib (ONO-7475), a potent

and selective dual inhibitor of AXL and MER receptor tyrosine kinases, against a panel of other

tyrosine kinases. This document is intended for researchers, scientists, and drug development

professionals interested in the cross-reactivity profile and potential off-target effects of this

compound. The information presented herein is compiled from publicly available experimental

data.

Executive Summary
Tamnorzatinib is a promising therapeutic agent primarily targeting the TAM (TYRO3, AXL,

MER) family of receptor tyrosine kinases, with high potency against AXL and MER.[1][2][3]

Understanding its selectivity is crucial for predicting its efficacy and potential side effects. This

guide summarizes the inhibitory activity of Tamnorzatinib against a panel of tyrosine kinases,

details the experimental methodologies used for these assessments, and provides visual

representations of the relevant signaling pathways to offer a comprehensive overview of its

cross-reactivity profile.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Tamnorzatinib against a selection of tyrosine kinases. The data indicates high potency for AXL

and MER, with varying degrees of activity against other kinases.

Kinase Target IC50 (nM) Assay Type

AXL 0.7
Cell-based Tyrosine Kinase

Assay

MER 1.0
Cell-based Tyrosine Kinase

Assay

TYRO3 8.7
Cell-based Tyrosine Kinase

Assay

TRKB 15.8
Cell-based Tyrosine Kinase

Assay

EphB2 -
Cell-based Tyrosine Kinase

Assay

PDGFR alpha 28.9
Cell-based Tyrosine Kinase

Assay

TRKA 35.7
Cell-based Tyrosine Kinase

Assay

TRKC -
Cell-based Tyrosine Kinase

Assay

FLT3 147
Cell-based Tyrosine Kinase

Assay

52 Other Kinases >100-fold vs AXL
Cell-based Tyrosine Kinase

Assay

Data compiled from publicly available sources.[4] The inhibitory activity against 60 tyrosine

kinases was assessed, with 52 kinases showing less than 50% inhibition at 100 nmol/L,

leading to an estimated IC50 ratio of >100 compared to AXL.[4] For the 8 kinases with

significant inhibition, IC50 values were determined.[4]
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Experimental Protocols
The determination of kinase inhibition profiles is critical for characterizing the selectivity of a

drug candidate. Below are detailed methodologies for common types of assays used in kinase

inhibitor profiling, including those mentioned in the context of Tamnorzatinib's evaluation.

Off-Chip Mobility Shift Assay (MSA)
This biochemical assay is a robust method for measuring the activity of a wide range of

kinases.

Principle: The assay quantifies the enzymatic activity of a kinase by measuring the conversion

of a non-phosphorylated peptide substrate to a phosphorylated product. This is achieved by

separating the substrate and product based on differences in their electrophoretic mobility in a

microfluidic device.

Workflow:
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Caption: Workflow of an Off-Chip Mobility Shift Assay.

Detailed Steps:
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Reaction Setup: In a microplate, the kinase, a fluorescently labeled peptide substrate, ATP,

and varying concentrations of the inhibitor (e.g., Tamnorzatinib) are combined in an

appropriate assay buffer.

Kinase Reaction: The reaction is incubated for a defined period (e.g., 60 minutes) at room

temperature to allow the kinase to phosphorylate the substrate.

Termination: The reaction is stopped by adding a termination buffer, which typically contains

EDTA to chelate magnesium ions essential for kinase activity.

Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip. An

electric field is applied, causing the negatively charged phosphorylated product to migrate at

a different velocity than the less negatively charged substrate.

Detection and Analysis: The separated substrate and product are detected by a laser-

induced fluorescence detector. The ratio of the product to the sum of product and substrate

is used to calculate the percentage of inhibition at each inhibitor concentration. IC50 values

are then determined by fitting the data to a dose-response curve.

Cell-Based Tyrosine Kinase Assay (e.g., ACD Cell-Based
Assay)
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically

relevant context.

Principle: These assays typically utilize engineered cell lines that are dependent on the activity

of a specific tyrosine kinase for their proliferation or survival. The inhibitory effect of a

compound is measured by its ability to suppress this kinase-dependent phenotype.

Workflow:
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Caption: Workflow of a Cell-Based Kinase Inhibition Assay.

Detailed Steps:

Cell Seeding: An engineered cell line, such as Ba/F3 cells expressing a specific tyrosine

kinase, is seeded into microplates.
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Compound Addition: The cells are treated with a range of concentrations of the test

compound (e.g., Tamnorzatinib).

Incubation: The plates are incubated for a period that allows for a significant effect on cell

proliferation or survival, typically 48 to 72 hours.

Viability Measurement: Cell viability is assessed using a suitable method, such as the

CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator

of metabolically active cells.

Data Analysis: The luminescence signal is measured, and the percentage of inhibition of cell

viability is calculated for each compound concentration relative to vehicle-treated control

cells. IC50 values are then determined by plotting the percentage of inhibition against the

compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Signaling Pathway Diagrams
To provide a biological context for the on- and off-target activities of Tamnorzatinib, the

following diagrams illustrate the signaling pathways of the primary targets (AXL and MER) and

a key off-target kinase (FLT3).

AXL/MER Signaling Pathway
AXL and MER are members of the TAM family of receptor tyrosine kinases, which are activated

by their ligands, Gas6 and Protein S. Their signaling plays a crucial role in cell survival,

proliferation, migration, and immune regulation.
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Caption: Simplified AXL/MER Signaling Pathway.
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FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its

ligand (FLT3 Ligand), stimulates downstream pathways involved in cell survival and

proliferation, particularly in hematopoietic cells.
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Caption: Simplified FLT3 Signaling Pathway.

Conclusion
Tamnorzatinib is a highly potent inhibitor of AXL and MER tyrosine kinases. While it

demonstrates selectivity, it also exhibits inhibitory activity against other kinases, including

TYRO3, TRK family members, PDGFR alpha, and FLT3, albeit at higher concentrations. The

data presented in this guide provides a valuable resource for researchers to understand the

cross-reactivity profile of Tamnorzatinib and to inform the design and interpretation of future

preclinical and clinical studies. The detailed experimental protocols offer a foundation for the

replication and expansion of these findings.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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